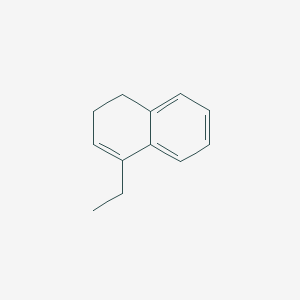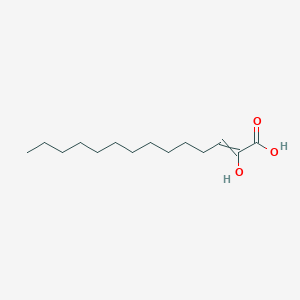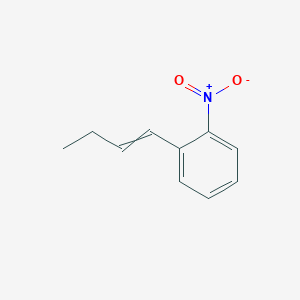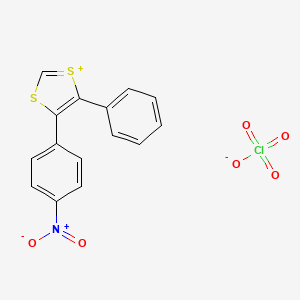
4-(4-Nitrophenyl)-5-phenyl-1,3-dithiol-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrophenyl)-5-phenyl-1,3-dithiol-1-ium perchlorate is a complex organic compound that features a nitrophenyl group, a phenyl group, and a dithiolium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-5-phenyl-1,3-dithiol-1-ium perchlorate typically involves the reaction of 4-nitrobenzaldehyde with phenylacetylene in the presence of a catalyst. The reaction proceeds through a series of steps including cyclization and oxidation to form the final dithiolium ion. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)-5-phenyl-1,3-dithiol-1-ium perchlorate undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Scientific Research Applications
4-(4-Nitrophenyl)-5-phenyl-1,3-dithiol-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 4-(4-Nitrophenyl)-5-phenyl-1,3-dithiol-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitrophenyl group can participate in electron transfer reactions, while the dithiolium ion can form stable complexes with metal ions. These interactions can modulate the activity of biological molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with a nitro group and a hydroxyl group on a benzene ring.
Phenylacetylene: Contains a phenyl group and an acetylene group.
Dithiolium Salts: Compounds with similar dithiolium ion structures.
Uniqueness
4-(4-Nitrophenyl)-5-phenyl-1,3-dithiol-1-ium perchlorate is unique due to its combination of a nitrophenyl group, a phenyl group, and a dithiolium ion. This unique structure imparts specific chemical properties and reactivity that are not observed in simpler compounds like 4-nitrophenol or phenylacetylene.
Properties
CAS No. |
91027-84-8 |
|---|---|
Molecular Formula |
C15H10ClNO6S2 |
Molecular Weight |
399.8 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-5-phenyl-1,3-dithiol-1-ium;perchlorate |
InChI |
InChI=1S/C15H10NO2S2.ClHO4/c17-16(18)13-8-6-12(7-9-13)15-14(19-10-20-15)11-4-2-1-3-5-11;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
XPFFXJNPUMSSQD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=[S+]2)C3=CC=C(C=C3)[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


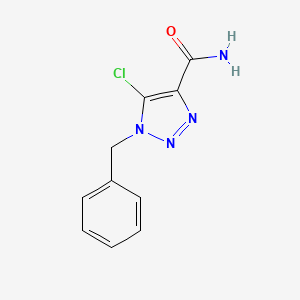
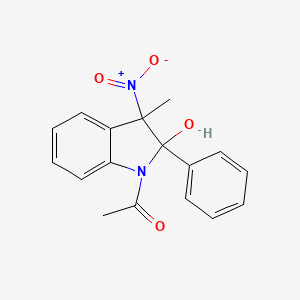
![1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14354009.png)
phosphanium perchlorate](/img/structure/B14354021.png)
![1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane](/img/structure/B14354025.png)
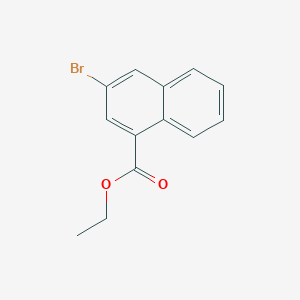
![2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14354031.png)
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)
![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
